1,9-Phenanthrenediol
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Overview
Description
1,9-Phenanthrenediol is a polycyclic aromatic hydrocarbon with the molecular formula C14H10O2. It consists of a phenanthrene backbone with two hydroxyl groups attached at the 1 and 9 positions.
Preparation Methods
1,9-Phenanthrenediol can be synthesized through several methods. One common synthetic route involves the reduction of phenanthrenequinone using lithium aluminum hydride in an anhydrous diethyl ether solution. The reaction is typically carried out in a Soxhlet apparatus, and the product is purified through recrystallization from benzene . Industrial production methods may involve similar reduction processes but on a larger scale, utilizing more efficient solvents and reagents to optimize yield and purity .
Chemical Reactions Analysis
1,9-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: Reduction of phenanthrenequinone yields this compound.
Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,9-Phenanthrenediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research indicates its potential in developing new pharmaceuticals due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,9-Phenanthrenediol involves its interaction with various molecular targets and pathways. Its hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1,9-Phenanthrenediol can be compared to other phenanthrenediols, such as 9,10-Phenanthrenediol. While both compounds share a similar phenanthrene backbone, the position of the hydroxyl groups differentiates their chemical properties and reactivity. For example, 9,10-Phenanthrenediol has hydroxyl groups at the 9 and 10 positions, which can lead to different reaction pathways and applications .
Similar compounds include:
- 9,10-Phenanthrenediol
- 9,10-Dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol
- 3,4-δ-Dehydrotocopherol
These compounds share structural similarities but differ in their specific functional groups and positions, leading to unique properties and applications .
Properties
CAS No. |
85337-40-2 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-1,9-diol |
InChI |
InChI=1S/C14H10O2/c15-13-7-3-6-10-9-4-1-2-5-11(9)14(16)8-12(10)13/h1-8,15-16H |
InChI Key |
ACQLQQHWNCHBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C2O)C(=CC=C3)O |
Origin of Product |
United States |
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